(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride
CAS No.: 18559-59-6
Cat. No.: VC21165941
Molecular Formula: C19H24ClNO5
Molecular Weight: 381.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18559-59-6 |
|---|---|
| Molecular Formula | C19H24ClNO5 |
| Molecular Weight | 381.8 g/mol |
| IUPAC Name | (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
| Standard InChI | InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1 |
| Standard InChI Key | UHSXRTHJCJGEKG-UQKRIMTDSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl |
| SMILES | COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl |
Introduction
Chemical Identity and Nomenclature
(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride belongs to the isoquinoline family of compounds. It is known by several synonyms in scientific and medical literature, including Tretoquinol, Trimetoquinol, Inolin, and Trimethoquinol . This compound is a chiral molecule, with the (S)-enantiomer representing the pharmacologically active form. The chemical is classified as a tetrahydroisoquinoline derivative bearing multiple functional groups that contribute to its biological activity. The systematic naming reflects its structural components: a tetrahydroisoquinoline core with dihydroxy groups at positions 6 and 7, connected to a trimethoxybenzyl moiety at position 1, forming an isoquinolinium salt with chloride as the counter ion .
Chemical Properties and Structure
The compound possesses distinctive chemical and physical properties that contribute to its pharmaceutical relevance. Its complete chemical profile is presented in Table 1.
Table 1: Chemical Properties of (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride
| Property | Value |
|---|---|
| CAS Number | 18559-59-6 |
| Molecular Formula | C19H24ClNO5 |
| Molecular Weight | 381.856 g/mol |
| Melting Point | 137-145°C |
| Physical Form | Solid |
| Color | Light Beige to Dark Beige |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage Stability | Hygroscopic, requires storage at -20°C under inert atmosphere |
| Density | 1.235 g/cm³ |
| Boiling Point | 533.3°C at 760 mmHg |
The molecule possesses a tetrahydroisoquinoline backbone with hydroxyl groups at positions 6 and 7, providing potential hydrogen bonding sites. The 3,4,5-trimethoxybenzyl group attached at position 1 contributes to its lipophilicity and receptor interactions . The stereochemistry at position 1 is critical for its biological activity, with the (S)-enantiomer showing significantly greater potency than the (R)-form .
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps and employs specific reagents to achieve the desired stereochemistry. Several synthetic routes have been documented in the scientific literature, with varying yields and complexity.
One documented synthetic approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with tetrahydroisoquinoline in the presence of a base, followed by hydroxylation to yield the final product. A more detailed multi-step reaction sequence includes:
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Ammonium acetate reaction with molecular sieves under reflux
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Reduction using lithium aluminum tetrahydride in tetrahydrofuran
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Treatment with triethylamine and potassium carbonate
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Stereoselective reaction using magnesium sulfate and (R)-3,3'-bis(2,4,6-triisopropylphenyl)binol phosphoric acid
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Formation of the hydrochloride salt using hydrogen chloride in ethanol
Industrial production involves large-scale synthesis with multiple purification steps to ensure high purity and correct stereochemistry of the final product.
Pharmacological Properties
(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride functions primarily as a non-selective beta-2 adrenergic receptor agonist . Studies have shown that its pharmacological activity is highly stereoselective, with the (S)-isomer (or (-)-isomer) demonstrating significantly greater potency compared to the (+)-isomer.
Research conducted on different tissue preparations has quantified this stereoselectivity. The (-)-isomer of trimetoquinol was found to be 112-, 275-, 372-, and 513-fold more potent than the (+)-isomer in trachea, right atria, distal colon, and brown adipose tissue, respectively . These tissues contain primarily beta-2, beta-1, and atypical beta/beta-3 adrenoceptors, indicating the compound's activity across multiple receptor subtypes.
The compound's interaction with the beta-adrenoceptor family has been further characterized in studies examining modified analogs. For instance, 3',5'-diiodotrimetoquinol demonstrated selective activation of beta-3 adrenoceptors, making it a promising lead for the development of selective beta-3 adrenoceptor ligands .
Clinical Applications
The primary clinical application of (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride is as a bronchodilator for the treatment of respiratory conditions, particularly asthma . Its mechanism of action involves the relaxation of bronchial smooth muscle through beta-2 adrenergic receptor stimulation, resulting in improved airflow and relief of bronchoconstriction.
The compound is marketed under the brand name Inolin in several Asian countries . It is used for the relief of bronchoconstriction associated with various respiratory conditions including:
Additionally, the compound is found in some over-the-counter medications for colds and flu due to its effectiveness in relieving bronchospasm associated with these conditions .
Metabolism and Excretion
The metabolism of (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride follows several pathways in the human body. Studies on its metabolic fate have revealed valuable information about its pharmacokinetics and elimination.
The compound is primarily excreted in urine through multiple forms:
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As the unchanged (free) form (minor pathway)
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As phase-II conjugates (glucuronide and sulfate)
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After metabolism by catechol-O-methyl transferase (COMT) into 6- and 7-methoxytetroquinol, which are further excreted either unchanged or after phase-II conjugation
The metabolic pathway is illustrated in the WADA technical document, showing the formation of O-methylated derivatives via COMT activity and subsequent phase-II conjugation . These metabolites serve as important markers for detection purposes in anti-doping controls.
Detection Methods and Anti-Doping Considerations
The compound has gained particular attention in the field of sports medicine and anti-doping regulations. Since January 2019, (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride has been explicitly listed on the World Anti-Doping Agency (WADA) Prohibited List as a prohibited beta-2 agonist under class S3 .
A sophisticated detection method has been developed for anti-doping purposes using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the compound and its metabolites in human urine. The technical specifications of this detection method include:
WADA has established a reporting threshold of 20 ng/mL for total tretoquinol (free form plus glucuronide conjugate) in samples collected after January 15, 2019 . This threshold was established to avoid reporting adverse analytical findings that might result from inadvertent use of over-the-counter medications containing the compound before its inclusion in the Prohibited List.
Research Findings and Excretion Studies
An excretion study conducted with six subjects administered 6 mg of tretoquinol hydrochloride hydrate provided valuable data on the compound's pharmacokinetics. Urine samples were collected prior to oral administration and during the first 48 hours, plus spot samples at 7 and 14 days post-administration .
The study findings revealed:
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The compound (free form plus glucuronide conjugate) was detectable in all subjects up to 48 hours after administration
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Maximum urinary concentrations ranged from 12.4 to 78.8 ng/mL, with a mean concentration of 55.3 ng/mL
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Several metabolites were identified, including O-methylated tretoquinol, tretoquinol sulfate, and O-methylated tretoquinol sulfate
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O-methylated tretoquinol was identified as the longest-lasting urinary metabolite and represents a potentially useful marker for doping controls
This research has significant implications for anti-doping protocols and the establishment of appropriate detection windows for the compound in competitive sports settings.
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